Spiro[2.4]heptan-5-ol

Catalog No.
S3401585
CAS No.
19740-30-8
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[2.4]heptan-5-ol

CAS Number

19740-30-8

Product Name

Spiro[2.4]heptan-5-ol

IUPAC Name

spiro[2.4]heptan-6-ol

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c8-6-1-2-7(5-6)3-4-7/h6,8H,1-5H2

InChI Key

SXUIBYVJKCKGSE-UHFFFAOYSA-N

SMILES

C1CC2(CC2)CC1O

Canonical SMILES

C1CC2(CC2)CC1O

Synthesis and Characterization:

Spiro[2.4]heptan-5-ol, also known as spiroheptanol, is a bicyclic organic compound with a seven-membered ring system. It is a colorless liquid with a boiling point of 198 °C and a melting point of 14 °C. The synthesis of spiroheptanol has been reported in various scientific studies, often involving the use of Grignard reactions or other cyclization methods. [, ]

Biological Activity:

Spiroheptanol has been investigated for its potential biological activities, with some studies suggesting its possible role in:

  • Antimicrobial activity: Studies have shown that spiroheptanol exhibits antibacterial and antifungal properties. [, ]
  • Anticancer activity: Research suggests that spiroheptanol may have antiproliferative effects on certain cancer cell lines. [] However, further studies are needed to understand its potential therapeutic applications.
  • Antioxidant activity: Some studies have indicated that spiroheptanol may possess antioxidant properties. [] More research is needed to confirm these findings and elucidate the underlying mechanisms.

Spiro[2.4]heptan-5-ol is a bicyclic organic compound characterized by its unique spiro structure, which consists of two fused cycloalkane rings sharing a single carbon atom. This compound features a hydroxyl group (-OH) at the fifth carbon position, contributing to its classification as an alcohol. The molecular formula for spiro[2.4]heptan-5-ol is C₇H₁₄O, and it has garnered attention due to its potential applications in medicinal chemistry and organic synthesis.

The reactivity of spiro[2.4]heptan-5-ol is influenced by its structural features. Notable reactions include:

  • Radical-Mediated Reactions: Spiro[2.4]heptan-5-ol can undergo radical-mediated cyclization, producing various derivatives through processes like cyclopropanation and Mitsunobu reactions, which are essential for synthesizing complex molecular architectures .
  • Hydroxyl Group Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Research indicates that spiro[2.4]heptan-5-ol exhibits biological activity, particularly in the context of antiviral properties. For instance, derivatives of this compound have shown moderate anti-hepatitis B virus (HBV) activity with an effective concentration (EC₅₀) value of approximately 0.12 μM without significant cytotoxicity against liver cells (HepG2) at concentrations up to 100 μM . This suggests potential therapeutic applications in antiviral drug development.

Several synthetic pathways have been developed for producing spiro[2.4]heptan-5-ol:

  • Radical-Mediated Cyclization: This method involves generating radicals from precursors that undergo cyclization to form the spiro structure.
  • Cyclopropanation: Utilizing reagents like diiodomethane and zinc, cyclopropanation can be performed on suitable alkenes derived from spiro intermediates, leading to the formation of spiro[2.4]heptan derivatives .
  • Mitsunobu Reaction: This reaction facilitates the introduction of nucleobases or other substituents onto the spiro scaffold, enhancing its biological activity and diversity.

Spiro[2.4]heptan-5-oneSimilar spiro structure without hydroxylModerate antiviral activityOrganic synthesisSpiro[2.5]octaneLarger bicyclic systemPotential anti-inflammatory propertiesDrug developmentSpiro[3.3]heptaneDifferent ring sizeVaries based on substitutionsSynthetic intermediates

Uniqueness of Spiro[2.4]heptan-5-ol

Spiro[2.4]heptan-5-ol's uniqueness lies in its specific hydroxyl substitution at the fifth position, which enhances its reactivity and biological profile compared to other similar compounds. Its ability to participate in diverse

Studies involving spiro[2.4]heptan-5-ol have focused on its interactions with biological targets, particularly in the context of receptor binding and enzyme inhibition. For instance, certain derivatives have been investigated as agonists for specific receptors such as the ALX receptor and FPRL2, indicating their potential role in modulating inflammatory responses .

Catalytic Asymmetric 1,3-Dipolar Cycloaddition Strategies

Catalytic asymmetric 1,3-dipolar cycloadditions have emerged as a cornerstone for constructing spirocyclic frameworks with high stereocontrol. Azomethine ylides and nitrile oxides serve as key dipoles, reacting with strained cyclopropane or olefinic dipolarophiles to form the spiro[2.4]heptane core.

Azomethine Ylide Cycloadditions
The reaction of azomethine ylides, generated from carbonyl compounds like isatins and amino acids, with ethyl cyclopropylidene acetate enables stereoselective formation of 5-aza-spiro[2.4]heptanes (Figure 1A). Chiral catalysts, such as bisphosphine–copper(I) complexes, induce enantioselectivity by coordinating the ylide and dipolarophile. For example, a 2011 study achieved up to 89% enantiomeric excess (ee) using a Cu(I)/Segphos system. The reaction proceeds via a stepwise mechanism involving ylide formation, decarboxylation, and [3+2] cycloaddition.

Nitrile Oxide Cycloadditions
Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo [3+2] cycloadditions with α-methylene lactams to yield spirocyclic isoxazolines. A 2023 report demonstrated that magnesium–BINOL complexes catalyze this reaction with up to 91% yield and 89% ee. The stereochemical outcome depends on the lactam’s ring size and N-protecting group, with six-membered lactams favoring higher selectivity due to reduced steric hindrance.

Diazoacetate-Based Approaches
Diazoacetates react with α-methylene lactams in the presence of chiral Lewis acids to form pyrazoline-fused spirocycles. Sibi and coworkers pioneered this method using Mg(II)–BOX catalysts, achieving dr >20:1 and ee up to 85%. Substrate-controlled reactions eliminate the need for templating groups, streamlining the synthesis of nitrogen-rich spirocycles.

Comparative Analysis
Table 1 summarizes recent advances in asymmetric 1,3-dipolar cycloadditions for spiro[2.4]heptane synthesis.

DipoleDipolarophileCatalystYield (%)ee (%)Reference
Azomethine ylideEthyl cyclopropaneCu(I)/Segphos7889
Nitrile oxideα-Methylene lactamMg(II)–BINOL9189
DiazoacetateMaleimideMg(II)–BOX8585

Reduction Pathways for Spirocyclic Ketone Derivatives

While direct reduction of spirocyclic ketones to Spiro[2.4]heptan-5-ol is sparingly documented in recent literature, analogous systems suggest viable routes. For instance, spirocyclic isoxazolines derived from nitrile oxide cycloadditions can undergo hydrogenolysis or reductive ring-opening to yield secondary alcohols. Computational studies indicate that ketone intermediates in azomethine ylide pathways may be reduced using NaBH₄ or LiAlH₄, though experimental validation remains pending. Future work should explore catalytic hydrogenation or asymmetric reduction to access enantiopure Spiro[2.4]heptan-5-ol.

Intramolecular Cyclization Techniques

Intramolecular cyclizations offer atom-economical routes to spirocycles but face challenges in regiocontrol.

Nitrile Oxide Cycloadditions
Intramolecular reactions of nitrile oxides with tethered alkenes yield spirocyclic isoxazolines, albeit in modest yields (30–45%). For example, a 1985 synthesis of isonitramine employed this strategy, though scalability was limited by competing dimerization.

Group 13 Diyl-Mediated Cyclizations
Reactions of group 13 diyls (e.g., LAl, LGa) with 1,2-diketones form 5-metalla-spiro[4.5]heterodecenes via -cycloaddition (Figure 1B). While not directly yielding Spiro[2.4]heptan-5-ol, this method demonstrates the feasibility of metal-mediated spiroannulation, which could be adapted for smaller rings.

Industrial-Scale Optimization Challenges

Scaling spirocycle synthesis poses multiple hurdles:

Catalyst Cost and Recovery
Chiral catalysts like Mg(II)–BINOL (∼$500/g) are prohibitively expensive for large-scale use. Heterogenized catalysts or flow chemistry may mitigate costs, though no industrial applications are reported.

Reaction Conditions
Intramolecular cyclizations require high dilution (0.01–0.1 M) to suppress oligomerization, increasing solvent waste. Continuous flow systems could improve efficiency but remain untested for spiro[2.4]heptane systems.

Purification ComplexitySpirocyclic products often require chromatography for enantiomer separation. A 2023 study achieved dr >99:1 using ethanol-mediated crystallization, suggesting a scalable purification route.

XLogP3

1.4

Dates

Modify: 2023-08-19

Explore Compound Types